molecular formula C17H17ClN2O5S B2561346 Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 2034274-05-8

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2561346
CAS No.: 2034274-05-8
M. Wt: 396.84
InChI Key: NMHSSNMQUKCHBL-UHFFFAOYSA-N
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Description

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is an organic compound featuring a benzoate ester, a sulfonyl group, and a 3-chloropyridin-4-yl group. The combination of these functional groups makes it intriguing for various chemical applications, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the following steps:

  • Nucleophilic substitution reaction: Reacting 3-chloropyridine with an alkoxide to form 3-chloropyridin-4-yl ether.

  • Formation of pyrrolidine derivative: Introducing pyrrolidine to the chloropyridin-4-yl ether through nucleophilic substitution.

  • Sulfonylation: Sulfonyl chloride reacts with the pyrrolidine derivative to form the sulfonyl group.

  • Esterification: Reacting the sulfonylated compound with methyl benzoate under acidic conditions to produce methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate.

Industrial Production Methods

On an industrial scale, similar steps are followed with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated processes ensure large-scale synthesis with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The benzoate ester may undergo oxidation under certain conditions, resulting in carboxylic acid formation.

  • Substitution: The chloropyridin moiety allows for further substitutions, modifying the core structure.

  • Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate.

  • Substitution: Strong nucleophiles like alkoxides or amines.

  • Hydrolysis: Acidic or basic aqueous solutions.

Major Products

  • Oxidation: Formation of carboxylic acids.

  • Substitution: Modified pyrrolidin-1-yl derivatives.

  • Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is explored in multiple scientific fields:

  • Chemistry: Used in synthesis as an intermediate or a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.

  • Medicine: Studied for its efficacy in treating diseases, potentially serving as a lead compound for new drug development.

  • Industry: Employed in materials science for developing new polymers or coatings with specific properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Interaction with molecular targets: Binding to specific receptors or enzymes, potentially inhibiting or activating their functions.

  • Pathways involved: May influence biochemical pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Compared to other sulfonyl benzoate esters and chloropyridine derivatives, this compound stands out due to its:

  • Unique structure: Combination of pyrrolidine and sulfonyl benzoate ester.

  • Enhanced activity: Potentially improved efficacy in biological assays.

List of Similar Compounds

  • Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.

  • 3-chloropyridine-4-yl derivatives with varying substitutions.

  • Sulfonylated benzene derivatives with different ester groups.

This article captures the essence of methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, shedding light on its preparation, reactions, applications, and distinctiveness compared to similar compounds.

Biological Activity

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following molecular structure:

  • Molecular Formula : C₁₈H₁₇ClN₂O₄S
  • Molecular Weight : 360.8 g/mol
  • CAS Number : 2034495-56-0

This compound incorporates various functional groups, including a chloropyridine moiety, a pyrrolidine ring, and a sulfonyl group, which contribute to its biological properties.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, influencing their activity. This interaction can lead to either inhibition or activation of various biochemical pathways.
  • Influence on Cellular Pathways : It is hypothesized that the compound may affect pathways related to inflammation, cell proliferation, and neurotransmission, potentially offering therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, chloropyridine derivatives have been noted for their ability to inhibit bacterial growth and show antifungal activity. The presence of the pyrrolidine ring may enhance these effects through improved cell membrane permeability.

Antitumor Activity

Preliminary studies suggest potential antitumor properties linked to the compound's structure. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways such as the inhibition of the MDM2 protein, which regulates p53 activity .

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives of pyrrolidine and chloropyridine have been tested in vitro against different cancer cell lines. For example, studies have demonstrated that certain chloropyridine-containing compounds effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis .
  • Synergistic Effects : Research has indicated that combining similar compounds with established chemotherapeutics, such as doxorubicin, can enhance anticancer efficacy. This synergistic effect suggests that this compound could be explored in combination therapies for improved outcomes in cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Chloropyridine DerivativesChlorine substituent on pyridineAntimicrobial
Pyrrolidine DerivativesVaried substituents on pyrrolidineAnalgesic properties
Pyrazole CompoundsMethyl group on pyrazoleAnti-inflammatory

Properties

IUPAC Name

methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-24-17(21)12-2-4-14(5-3-12)26(22,23)20-9-7-13(11-20)25-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHSSNMQUKCHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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